5-Nitrobenzofuran-2-carboxylic acid
Description
Significance of Benzofuran (B130515) Heterocycles in Medicinal Chemistry
Benzofuran derivatives are renowned for their wide spectrum of pharmacological activities. bohrium.comnih.gov Their therapeutic potential spans a remarkable range, including antimicrobial, antiviral, anti-inflammatory, antitumor, and antioxidant properties. nih.govjocpr.comrsc.org The versatility of the benzofuran nucleus allows for the synthesis of compounds with diverse biological targets. bohrium.com For instance, some derivatives act as enzyme inhibitors or activators, while others function as receptor agonists or antagonists. bohrium.com The presence of the benzofuran moiety in numerous marketed drugs underscores its proven value in medicinal chemistry. bohrium.com
The biological activity of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the benzofuran ring. nih.gov Research has shown that modifications at the C-2 and C-5 positions are particularly crucial for the cytotoxic and antibacterial activities of these compounds. nih.gov This structure-activity relationship is a key focus in the design of new and more effective therapeutic agents. bohrium.com
Role of Nitro-Substituted Benzofuran Compounds in Organic Synthesis and Biological Inquiry
The introduction of a nitro group (NO2) onto the benzofuran scaffold creates a class of compounds with distinct chemical and biological properties. nih.gov The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the benzofuran ring system. nih.gov This makes nitro-substituted benzofurans valuable intermediates in organic synthesis, amenable to a variety of chemical transformations. numberanalytics.com
From a biological perspective, the nitro group is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Nitro compounds are known to exhibit a broad range of biological effects, including antimicrobial and antiparasitic activities. nih.gov The mechanism often involves redox reactions within cells, leading to cellular toxicity and the death of microorganisms. nih.gov
5-Nitrobenzofuran-2-carboxylic acid, in particular, serves as a reactant in the synthesis of various biologically active molecules. sigmaaldrich.comsigmaaldrich.com It is a precursor for creating more complex derivatives with potential applications as antibacterial agents and even as antagonists for specific hormone receptors. sigmaaldrich.comsigmaaldrich.com For example, it has been used in the synthesis of nitazoxanide-based analogs, which are being investigated for their antibacterial properties. sigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C9H5NO5 |
| Molecular Weight | 207.14 g/mol |
| Melting Point | 279-284 °C |
| Form | Solid |
| CAS Number | 10242-12-3 |
Research Findings on Benzofuran Derivatives
A study on novel benzofuran derivatives containing carbamide showed that these compounds could be synthesized from 5-Nitrobenzofuran-2-carboxyhydrazide and evaluated for their anti-microbial and anti-inflammatory activities. ajphs.comajphs.com Another area of research has focused on the synthesis of aryl (5-substituted benzofuran-2-yl) carbamate (B1207046) derivatives, which have demonstrated notable antimicrobial activity against various bacteria and fungi. epa.gov Specifically, certain derivatives of 5-nitrobenzofuran (B105749) have shown promising results. epa.gov
Furthermore, the synthesis of new nitrobenzofuran derivatives, specifically aryl (5-nitrobenzofuran-2-yl)ketones and their corresponding ketoximes, has been explored for their antifungal properties. dergipark.org.tr One compound bearing a methoxy (B1213986) group on the phenyl ring exhibited significant activity against Candida albicans and Candida glabrata. dergipark.org.tr
The antiparasitic potential of benzofuran derivatives has also been a subject of investigation. For instance, derivatives of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have been screened for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These studies highlight the importance of the nitro group in the biological activity of these compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWLHXJPIKJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363111 | |
| Record name | 5-Nitrobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-12-3 | |
| Record name | 5-Nitrobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10242-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Nitrobenzofuran 2 Carboxylic Acid
Synthetic Pathways to 5-Nitrobenzofuran-2-carboxylic acid
The synthesis of this compound, a significant heterocyclic compound, can be approached through several strategic pathways. These methods primarily involve the construction of the benzofuran (B130515) ring system with the nitro group already in place or the introduction of the nitro group onto a pre-formed benzofuran structure.
Strategies Involving Etherification and Subsequent Cyclization Reactions
One prominent synthetic route commences with a substituted phenol (B47542), which undergoes etherification followed by a cyclization reaction to form the fused furan (B31954) ring. A common starting material is 5-nitrosalicylaldehyde. This aldehyde is first reacted with an α-haloester, such as diethyl bromomalonate, in the presence of a base like potassium carbonate. ajphs.com This initial step involves the formation of an ether linkage at the phenolic hydroxyl group.
The subsequent and crucial step is an intramolecular cyclization. The intermediate formed from the etherification reaction undergoes a condensation reaction, often facilitated by heating, to construct the furan ring. ajphs.com This process, which can be considered a variation of the Perkin rearrangement, results in the formation of the benzofuran ring system. nih.govwikipedia.org Following the cyclization, hydrolysis of the ester group is necessary to yield the final this compound. rsc.org A patent describes a similar cyclization of a 2-hydroxy-5-nitrobenzaldehyde (B32719) derivative with ethyl bromoacetate (B1195939) in the presence of sodium carbonate to produce ethyl 5-nitrobenzofuran-2-carboxylate in good yields. rsc.org
Nitration of Benzofuran-2-carboxylic Acid Precursors
An alternative and more direct strategy is the electrophilic nitration of a benzofuran-2-carboxylic acid precursor. researchgate.net This method introduces the nitro group onto the pre-existing benzofuran skeleton. The reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).
The benzofuran ring is susceptible to electrophilic attack, and the position of nitration is influenced by the directing effects of the fused ring and the existing carboxyl group. Nitration of benzofuran-2-carboxylic acid or its esters predominantly occurs at the 5-position of the benzofuran nucleus. rsc.org This approach avoids the multi-step sequence of the etherification-cyclization pathway. However, controlling the reaction conditions is critical to prevent the formation of unwanted isomers or multiple nitration products. google.com Studies on the nitration of furan-carboxylic acid have been conducted to understand the reaction from a preparative viewpoint. oup.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound in both synthetic approaches.
In the etherification-cyclization pathway, the choice of solvent and base is critical. For instance, using acetone (B3395972) as a solvent and potassium carbonate as the base with a reaction time of 12 hours under reflux has been reported for the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate from 5-nitrosalicylaldehyde. ajphs.com Another patent highlights the use of triethylamine (B128534) as a base in either acetonitrile (B52724) or ethanol (B145695), with refluxing for 8 hours, leading to yields of 87% and 90% respectively. google.com The use of high-boiling point solvents (≥100 °C) and strong bases (pKa ≥ 14) can also optimize reaction times. google.com Microwave-assisted synthesis has been shown to significantly reduce reaction times, for example, in the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, the reaction time was reduced from 3 hours to 5 minutes. nih.gov
For the nitration pathway, temperature control is a key factor. Nitration reactions are often exothermic, and maintaining a low temperature is essential to prevent over-nitration and side product formation. oup.com The selection of the nitrating agent and solvent system also plays a crucial role. Research on the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans showed that acetonitrile can be a "greener" and effective solvent, and the reaction time could be reduced from 20 hours to 4 hours under optimized conditions. scielo.br
Derivatization Strategies for this compound
The carboxylic acid functional group of this compound serves as a versatile handle for various chemical modifications, enabling the synthesis of a wide array of derivatives.
Esterification to Form Ethyl and Other Alkyl Esters
Esterification of the carboxylic acid group is a common derivatization strategy, often employed to create intermediates for further synthetic transformations. The resulting esters, such as ethyl 5-nitrobenzofuran-2-carboxylate, are valuable building blocks. chemicalbook.com
One method for esterification involves dissolving this compound in an alcohol, like anhydrous ethanol, and adding a catalyst such as thionyl chloride. Following the reaction, the product can be purified by crystallization. Another approach involves the reaction of a 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of potassium carbonate and acetone, which directly yields ethyl 5-nitrobenzofuran-2-carboxylate. ajphs.com A patent describes a method where acidification with dilute hydrochloric acid is used to separate the ethyl 5-nitrobenzofuran-2-carboxylate solids, which are then collected by filtration and recrystallized from methanol. ajphs.com
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Nitrosalicylaldehyde | Diethyl bromomalonate, Potassium carbonate, Acetone | Ethyl 5-nitrobenzofuran-2-carboxylate | 72.3% | ajphs.com |
| 2-Hydroxy-5-nitrobenzaldehyde | Ethyl bromoacetate, Sodium carbonate, N-methyl pyrrolidine | Ethyl 5-nitrobenzofuran-2-carboxylate | Good | rsc.org |
| 2-Bromo-3-(5-nitro-2-hydroxyphenyl)-ethyl propionate | Triethylamine, Ethanol | Ethyl 5-nitrobenzofuran-2-carboxylate | 90% | google.com |
Amidation and Hydrazide Formation
The carboxylic acid group of this compound can be readily converted to amides and hydrazides, which are important precursors for various biologically active molecules and heterocyclic systems. sigmaaldrich.comsigmaaldrich.com
Amide formation typically proceeds by activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide. nih.gov Modern coupling agents can also facilitate direct amidation under mild conditions. lookchemmall.comresearchgate.netresearchgate.net
The formation of 5-nitrobenzofuran-2-carbohydrazide is a key transformation. This is generally achieved by reacting an ester derivative, such as ethyl 5-nitrobenzofuran-2-carboxylate, with hydrazine (B178648) hydrate. ajphs.com This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester. The resulting hydrazide is a crucial intermediate, for instance, in the synthesis of carbamide derivatives through a Curtius rearrangement. ajphs.com Carbohydrazides and their derivatives are recognized for their potential pharmacological activities. ajgreenchem.comajgreenchem.com
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-nitrobenzofuran-2-carboxylate | Hydrazine hydrate, Methanol | 5-Nitrobenzofuran-2-carbohydrazide | Not specified | ajphs.com |
| 5-Nitrobenzofuran-2-carboxyazide | Appropriate amine, Toluene | Substituted-5-nitrobenzofuran-2-yl-carbamides | Not specified | ajphs.com |
Conversion to Carbonyl Azides and Subsequent Curtius Rearrangement
A significant synthetic transformation of this compound involves its conversion into a carbonyl azide (B81097), which can then undergo a Curtius rearrangement. This rearrangement is a versatile method for converting carboxylic acids into isocyanates, which are valuable intermediates for the synthesis of amines, ureas, and carbamates. wikipedia.orgbyjus.com
The process typically begins with the conversion of the carboxylic acid to an acyl halide or by activation with an appropriate reagent, followed by reaction with an azide salt to form the acyl azide. organic-chemistry.org In the case of this compound, a common route proceeds via the corresponding carboxyhydrazide. For instance, 5-Nitrobenzofuran-2-carboxyhydrazide, when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), yields 5-nitrobenzofuran-2-carbonyl azide. ajphs.com
Upon heating, the 5-nitrobenzofuran-2-carbonyl azide undergoes the Curtius rearrangement, a thermal decomposition that results in the loss of nitrogen gas and the formation of an isocyanate intermediate. wikipedia.org This rearrangement is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. wikipedia.org The resulting 5-nitrobenzofuran-2-yl isocyanate is a reactive species that can be trapped by various nucleophiles. For example, reaction with substituted aromatic amines leads to the formation of substituted-5-nitrobenzofuran-2-yl-carbamides. ajphs.com This transformation is a powerful tool for introducing a urea (B33335) or carbamate (B1207046) functionality at the 2-position of the benzofuran ring.
The general transformation can be summarized as follows:
| Starting Material | Reagents | Intermediate | Product | Reference |
| 5-Nitrobenzofuran-2-carboxyhydrazide | 1. Acetic acid, 1,4-dioxane, Sodium nitrite | 5-Nitrobenzofuran-2-carbonyl azide | Substituted-5-nitrobenzofuran-2-yl-carbamides (upon reaction with amines) | ajphs.com |
| Carboxylic Acid (general) | 1. Acyl halide formation 2. Azide salt | Acyl azide | Isocyanate | organic-chemistry.org |
Reduction of the Nitro Group to Amino Derivatives
The reduction of the nitro group on the benzofuran ring is a crucial transformation, as it provides access to 5-aminobenzofuran derivatives, which are important precursors for a wide range of biologically active compounds. masterorganicchemistry.commsu.edu The aromatic nitro group is readily reduced by various methods.
Commonly employed methods for the reduction of aromatic nitro compounds include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid. masterorganicchemistry.comchemistrystudent.com Catalytic hydrogenation is another widely used and often cleaner method. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel, under a hydrogen atmosphere. masterorganicchemistry.comgoogle.com
In the context of this compound and its esters, catalytic hydrogenation is an effective method. For example, the reduction of ethyl 5-nitrobenzofuran-2-carboxylate can be achieved using 5% palladium on carbon in ethanol under hydrogen pressure to yield ethyl 5-aminobenzofuran-2-carboxylate.
It is important to note that the resulting amino group is a strongly activating, ortho-, para-directing group, which significantly alters the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com To control this reactivity, the amino group is often protected, for example, by conversion to an amide using reagents like acetic anhydride. masterorganicchemistry.com
A variety of reducing agents and conditions have been explored for the reduction of aromatic nitro groups, offering a range of selectivities and compatibilities with other functional groups. organic-chemistry.org
| Substrate | Reagents and Conditions | Product | Reference |
| Aromatic Nitro Compounds | Sn, conc. HCl | Aromatic Amines | chemistrystudent.com |
| Aromatic Nitro Compounds | H₂, Pd/C (or Pt, Ni) | Aromatic Amines | masterorganicchemistry.com |
| Aromatic Nitro Compounds | Fe powder, water, supercritical CO₂ | Aromatic Amines | google.com |
Introduction of Diverse Heterocyclic and Aromatic Substituents
The this compound scaffold serves as a versatile platform for the introduction of a wide array of heterocyclic and aromatic substituents. These modifications are often key to modulating the biological activity of the resulting compounds. rsc.org
One major strategy involves the transformation of the carboxylic acid group. As discussed in section 2.2.3, the Curtius rearrangement of 5-nitrobenzofuran-2-carbonyl azide provides a route to isocyanates, which can then react with various amine-containing heterocycles or aromatic amines to form urea derivatives. ajphs.com This method directly links a heterocyclic or aromatic moiety to the 2-position of the benzofuran ring via a urea linkage.
Another approach involves the reduction of the nitro group to an amino group, as detailed in section 2.2.4. The resulting 5-aminobenzofuran-2-carboxylic acid can then be further functionalized. For example, the amino group can be a nucleophile in reactions to form new heterocyclic rings or can be a handle for coupling reactions. There are reports of nucleophilic displacement of the nitro group itself, for instance, in the reaction of methyl 5-nitro-2-pyridinecarboxylate with sodioformanilide to yield a 5-(phenylamino) derivative. nih.gov While this example is on a pyridine (B92270) ring, similar reactivity could potentially be explored for 5-nitrobenzofurans under specific conditions.
Furthermore, the benzofuran ring itself can be a substrate for the introduction of substituents. While the nitro group is deactivating, forcing conditions or specific catalytic systems can enable the introduction of new groups. The synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid demonstrates the coupling of an aromatic substituent to a furan ring, a related heterocyclic system. mdpi.com
The synthesis of various benzofuran derivatives with heterocyclic substituents at the 2-position has been explored, highlighting the importance of this class of compounds in medicinal chemistry. rsc.org
Mechanistic Investigations of Synthetic Reactions
Understanding the mechanisms of the reactions involving this compound is fundamental to controlling the outcomes of synthetic transformations and designing new reaction pathways.
Electrophilic Aromatic Substitution Mechanisms on the Benzofuran Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. msu.edu The benzofuran ring system is generally reactive towards electrophiles. However, the presence of substituents significantly influences the rate and regioselectivity of these reactions. masterorganicchemistry.com
The benzofuran ring is an electron-rich heterocycle. The carboxylic acid group at the 2-position and the nitro group at the 5-position are both electron-withdrawing and therefore deactivating towards electrophilic attack. assets-servd.hostnumberanalytics.com The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. assets-servd.host In the case of this compound, the positions on the benzene (B151609) ring are ortho and meta to the nitro group. The furan ring also has available positions for substitution.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. masterorganicchemistry.commasterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
For this compound, electrophilic attack is expected to be significantly slower than for unsubstituted benzofuran due to the deactivating nature of the nitro and carboxyl groups. The directing effects of both the furan oxygen, the nitro group, and the carboxylic acid group would need to be considered to predict the outcome of such a reaction. The nitro group strongly disfavors substitution at the ortho and para positions (positions 4 and 6), making the remaining positions on the benzene ring (position 7) and the furan ring (position 3) potential, though likely unreactive, sites for electrophilic attack.
Cyclization Mechanisms in Benzofuran Core Formation
The synthesis of the benzofuran core itself can be achieved through various cyclization strategies. The specific mechanism often depends on the starting materials and reaction conditions. For the formation of 5-nitrobenzofuran (B105749) derivatives, the nitro group is typically introduced on the precursor phenol before the cyclization step.
One classical method for benzofuran synthesis is the Perkin rearrangement , which involves the rearrangement of a 3-halocoumarin in the presence of a base. nih.gov The mechanism is proposed to involve a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the benzofuran-2-carboxylic acid. nih.gov To synthesize a 5-nitro derivative, one would start with a correspondingly substituted coumarin.
Another powerful method is the McMurry reaction , which involves the reductive coupling of two carbonyl groups using a low-valent titanium reagent. wikipedia.orgnih.gov For the synthesis of benzofurans, an intramolecular McMurry reaction of a keto-ester derived from an acylated o-hydroxyacetophenone can be employed. jocpr.com The low-valent titanium promotes the reductive deoxygenation of the carbonyl groups to form the furan ring. jocpr.com
The general mechanism of the McMurry reaction involves single-electron transfer from the low-valent titanium to the carbonyl groups, leading to the formation of a pinacolate intermediate, which is then deoxygenated to form the alkene (in this case, the furan double bond). wikipedia.org
Reactivity Profiles of the Nitro Group in Chemical Transformations
The nitro group is a highly versatile functional group that profoundly influences the reactivity of the this compound molecule. nih.gov Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack. assets-servd.hostnih.gov
Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r) , particularly at positions ortho and para to the nitro group. libretexts.orgyoutube.com In such reactions, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com While the hydrogen atoms on the ring are not typically good leaving groups, under certain conditions, nucleophilic substitution of hydrogen can occur. nih.gov More commonly, the nitro group can activate a leaving group (like a halogen) at an ortho or para position for displacement. It is also possible for the nitro group itself to act as a leaving group in some nucleophilic substitution reactions. ck12.orgnih.gov
Furthermore, the nitro group itself can undergo direct chemical transformations. The most common of these is reduction to an amino group, as detailed in section 2.2.4. This transformation dramatically changes the electronic properties of the molecule, converting a deactivating group into a strongly activating one. msu.edu
Pharmacological and Biological Activities of 5 Nitrobenzofuran 2 Carboxylic Acid Derivatives
Antimicrobial Research
The benzofuran (B130515) nucleus, particularly when substituted with a nitro group, is a cornerstone for the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives of 5-nitrobenzofuran-2-carboxylic acid, demonstrating their potential to combat a variety of pathogenic microorganisms.
Antibacterial Efficacy Studies Against Gram-Positive and Gram-Negative Pathogens
Derivatives of this compound have been the subject of extensive research for their antibacterial properties. Studies have shown that these compounds exhibit a broad spectrum of activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.
Hydrazide-hydrazone derivatives of 5-nitrofuran-2-carboxylic acid have demonstrated promising antibacterial potential, particularly against Gram-positive strains. researchgate.net Similarly, the synthesis of 1-(5-nitrobenzofuran-2-yl)-3-arylurea derivatives, derived from 5-nitrobenzofuran-2-carbonyl azide (B81097), has yielded compounds with significant antimicrobial activity. epa.gov For instance, compound 6i from this series showed potent effects comparable to standard drugs against pathogens including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). epa.gov
Further modifications, such as the creation of 5-nitrofuran-triazole conjugates, have resulted in compounds with strong inhibitory effects on Gram-positive bacteria and milder effects on Gram-negative strains. nih.gov Some of these conjugates exhibited a Minimum Inhibitory Concentration (MIC) value of 1.17 μg/ml against various bacterial strains. nih.gov Late-stage functionalization of related 5-nitrofuran drugs also produced derivatives with enhanced activity; for example, adding a hydroxyl group at the N-α position of Furazolidone doubled its potency against S. aureus with a MIC of 1.5625 μg/ml. nih.gov
While many carboxylic acids and their derivatives show weak activity in their native state, especially against Gram-negative organisms, their formulation and derivatization can significantly enhance their efficacy. biorxiv.orgbiorxiv.org Research into hydrazide–hydrazones has consistently highlighted their bioactivity, which includes antibacterial properties. researchgate.net
Table 1: Antibacterial Activity of Selected 5-Nitrobenzofuran (B105749) Derivatives
| Compound Class | Tested Pathogens | Notable Results | Citations |
|---|---|---|---|
| Hydrazide-hydrazones | Gram-positive and Gram-negative bacteria | Promising antibacterial agents, especially against Gram-positive strains. | researchgate.net |
| 1-(5-nitrobenzofuran-2-yl)-3-arylureas | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compound 6i showed potent activity comparable to standard drugs. | epa.gov |
| 5-Nitrofuran-triazole conjugates | Gram-positive and Gram-negative bacteria | MIC values as low as 1.17 μg/ml against several strains. | nih.gov |
| Hydroxylated 5-nitrofuran derivative | S. aureus | MIC value of 1.5625 μg/ml, showing enhanced activity. | nih.gov |
Antifungal Activity Investigations
In addition to their antibacterial effects, derivatives of this compound have been investigated for their potential as antifungal agents. The benzofuran scaffold is present in numerous natural and synthetic compounds known for their antifungal properties. nih.gov
Research has shown that aryl (5-substituted benzofuran-2-yl) carbamate (B1207046) derivatives, including those with a 5-nitro substitution, possess activity against fungal pathogens such as Candida albicans and Aspergillus niger. epa.gov Hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid have also been identified as promising antifungal agents, particularly against yeasts from the Candida species. researchgate.net
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and related compounds involved activating 5-nitrofuran-2-carboxylic acid to react with specific amines. mdpi.com These derivatives were then tested for broad-spectrum antifungal activity. While many yeasts showed resistance, the studies provide a basis for further structural optimization to enhance potency. mdpi.com The structural features of benzofuran derivatives are considered crucial for their antifungal action, which in some cases may involve mechanisms related to changes in cytoplasmic calcium concentration. nih.gov
Table 2: Antifungal Activity of Selected 5-Nitrobenzofuran Derivatives
| Compound Class | Tested Fungi | Notable Findings | Citations |
|---|---|---|---|
| Aryl (5-nitrobenzofuran-2-yl) carbamates | C. albicans, A. niger | Demonstrated notable antifungal activity. | epa.gov |
| Hydrazide-hydrazones | Candida spp. | Identified as promising agents against yeasts. | researchgate.net |
| Amide derivatives | Candida species, C. neoformans | Showed varied resistance, highlighting the need for structural modifications. | mdpi.com |
| General Benzofuran Derivatives | C. neoformans, A. fumigatus | Antifungal activity is linked to specific structural features. | nih.gov |
Antituberculosis Activity Against Mycobacterium tuberculosis
The search for new treatments for tuberculosis has led to the exploration of 5-nitrofuran derivatives, which have shown significant promise. These compounds have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.
Specifically, 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives have been identified as extremely potent inhibitors of M. tuberculosis H37Rv. nih.gov One compound in this series demonstrated an in vitro MIC of 0.031 mg/L, outperforming first-line drugs like isoniazid (B1672263) and rifampicin. nih.gov Another derivative was found to be as potent as pretomanid (B1679085) against a multidrug-resistant clinical isolate of M. tuberculosis. nih.gov The mechanism of action for these compounds may involve the inhibition of arylamine N-acetyltransferase (NAT), an enzyme essential for the intracellular survival of the bacterium. nih.gov
Furthermore, 5-nitrofuran-triazole conjugates have been screened for their antitubercular activity against the H37Rv strain. nih.gov One such conjugate, compound 8e, exhibited a promising MIC value of 0.25 μg/ml. nih.gov This highlights the potential of combining the 5-nitrofuran scaffold with other chemical moieties to create powerful antitubercular agents. The broader class of hydrazide-hydrazones, which can be derived from 5-nitrofuran-2-carboxylic acid, is also known for its antitubercular properties. researchgate.net
Anticancer and Antitumor Research
The structural framework of benzofuran is a key component in many compounds exhibiting cytotoxic and antitumor activities. researchgate.net Derivatives of this compound have been synthesized and evaluated as potential anticancer agents, showing efficacy against a range of human cancer cell lines.
Cytotoxic Activity Against Various Cancer Cell Lines
The introduction of a nitro group at the 5-position of the benzofuran ring has been a strategy in the design of new anticancer drugs. uj.ac.za Synthetic derivatives have shown significant cytotoxic activity against various human cancer cell lines.
For example, a series of 7-acetyl-2-aryl-5-nitrobenzofurans were tested for their antiproliferative effects. uj.ac.za The derivative 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (compound 2h) showed potent activity against MDA-MB-231 (breast cancer) and Caski (cervical cancer) cell lines, with IC50 values of 5.13 µM and 26.96 µM, respectively. uj.ac.za The activity against the MDA-MB-231 cell line was notably stronger than that of the reference drug, Camptothecin. uj.ac.za
Benzofuran-2-carboxamides have also been investigated. biointerfaceresearch.com While some derivatives showed moderate growth inhibition, others displayed significant cytotoxic effects. For instance, compound 17c in one study showed a mean growth percentage of -4.31 across 60 cancer cell lines, indicating potent cytotoxicity. biointerfaceresearch.com The benzofuran scaffold itself, whether naturally derived or synthetic, is recognized for its extraordinary inhibitory potency against a panel of human cancer cell lines. researchgate.netnih.gov The presence of halogens in the benzofuran structure can further increase cytotoxicity and selectivity for cancer cells. mdpi.com
Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50 / Growth %) | Citations |
|---|---|---|---|
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 (Breast) | IC50 = 5.13 µM | uj.ac.za |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | Caski (Cervical) | IC50 = 26.96 µM | uj.ac.za |
| Benzofuran-2-carboxamide (17c) | 60 cancer cell lines | Mean Growth = -4.31% | biointerfaceresearch.com |
| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (Breast) | IC50 = 2.52 µM | nih.gov |
| Bromo-derivatives of benzofuran | K562, MOLT-4 (Leukemia), HeLa (Cervix) | Showed significant cytotoxic activity. | mdpi.com |
Modulation of Specific Oncogenic Pathways (e.g., NF-κB, Pim-1)
Beyond direct cytotoxicity, researchers have explored the mechanisms by which these compounds exert their anticancer effects, including the modulation of key signaling pathways involved in cancer development and progression. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, which is closely linked to cancer.
Studies on lignan-inspired 2-arylbenzofurans have established a clear structure-activity relationship for NF-κB inhibition. nih.gov The substitution pattern on both the benzofuran core and the aryl group at the 2-position significantly influences the inhibitory activity. nih.gov This demonstrates that the benzofuran scaffold can be systematically modified to dampen NF-κB signaling.
In other research, new heterocyclic/benzofuran hybrids were designed based on the known anti-inflammatory activity of the benzofuran core. researchgate.netmdpi.com These hybrids were evaluated for their ability to inhibit inflammatory factors regulated by the NF-κB and MAPK signaling pathways. The results confirmed that these compounds could effectively modulate these pathways, suggesting a potential mechanism for their therapeutic effects in inflammation-driven diseases like cancer. researchgate.net
DNA-Binding Group Mimicry for Antitumor Effects
Derivatives of this compound have been investigated as potential antitumor agents, with a therapeutic strategy centered on the mimicry of DNA-binding agents. This approach involves designing molecules that can interact with DNA, leading to the disruption of cancer cell replication and proliferation. Notably, this compound serves as a key reactant in the synthesis of benzoyl and cinnamoyl nitrogen mustard derivatives analogous to tallimustine, a known antitumor agent that functions by binding to DNA. sigmaaldrich.comsigmaaldrich.com
The rationale behind this research is that the benzofuran moiety, particularly when substituted, can form the structural backbone for compounds designed to intercalate or bind to the grooves of DNA, thereby inhibiting essential cellular processes in tumor cells. nih.gov Research into various benzofuran derivatives has demonstrated their cytotoxic potential against a range of cancer cell lines. nih.govnih.govresearchgate.netmdpi.com For instance, certain benzofuran-chalcone hybrids have shown efficacy against HeLa and HCC1806 cancer cell lines. nih.gov The antitumor activity of these compounds is often linked to their ability to induce apoptosis and inhibit critical enzymes involved in cancer progression, such as VEGFR-2. nih.gov
Table 1: Antitumor Activity of Selected Benzofuran Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Benzofuran-chalcone derivatives | HCC1806, HeLa, A549 | Cytotoxic activity, induction of apoptosis, VEGFR-2 inhibition | nih.gov |
| Benzofuran spiro-pyrrolidine derivatives | HeLa, CT26 | Antiproliferative activity | mdpi.com |
| Substituted benzofuran derivatives | HEPG2 (human liver carcinoma) | Cytotoxic activity | researchgate.net |
| Tallimustine analogs | Not specified | Designed as antitumor agents | sigmaaldrich.comsigmaaldrich.com |
Anti-inflammatory Research
The anti-inflammatory potential of this compound derivatives has been explored through various mechanisms, primarily focusing on the inhibition of key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms, COX-1 and COX-2; while COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Derivatives of benzofuran have been identified as potential COX inhibitors. nih.govrsc.org The anti-inflammatory activity of these compounds is often attributed to their ability to suppress the expression of COX-2. nih.gov While direct studies on this compound derivatives as COX inhibitors are not extensively detailed, the broader class of benzofurans has shown promise in this area. For instance, certain indolizine (B1195054) derivatives, which are bioisosteres of the benzofuran-containing drug indomethacin, have demonstrated COX-2 inhibitory activity. nih.gov
Beyond COX inhibition, derivatives of this compound are considered to have broader anti-inflammatory potential. Research has shown that benzofuran compounds can modulate the inflammatory response through various pathways. rsc.orgcuestionesdefisioterapia.com This includes the inhibition of other pro-inflammatory mediators and enzymes involved in the inflammatory cascade. nih.gov
The anti-inflammatory effects of these derivatives are linked to their ability to suppress the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). rsc.org The structural features of benzofuran derivatives can be modified to enhance their anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory agents. rsc.orgcuestionesdefisioterapia.com
Antiviral Research
A significant area of investigation for derivatives of this class has been in antiviral research, specifically targeting the human immunodeficiency virus type 1 (HIV-1). The HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, possessing both DNA polymerase and ribonuclease H (RNase H) activities. nih.govdocumentsdelivered.comnih.gov The RNase H function is essential for degrading the viral RNA strand in the RNA-DNA hybrid intermediate, a critical step in the viral life cycle. nih.govdocumentsdelivered.com
Research has identified derivatives of 5-nitro-furan-2-carboxylic acid as potent inhibitors of the RNase H activity of HIV-1 RT. nih.govdocumentsdelivered.com In a screening of a vast library of small molecules, a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety was identified as a novel inhibitor. nih.govdocumentsdelivered.com Further studies on NACME derivatives revealed that they effectively block HIV-1 and MLV RT-associated RNase H activities with IC50 values in the micromolar range. nih.gov Computational docking studies have suggested that these derivatives bind to the RNase H catalytic center, interacting with conserved residues and metal ions. nih.gov The 5-nitro-furan-carboxylic moiety has been identified as a critical scaffold for this inhibitory activity. nih.gov
Table 2: Inhibition of HIV-1 RT RNase H by 5-Nitro-furan-2-carboxylic Acid Derivatives
| Compound | Target | IC50 (µM) | Reference(s) |
|---|---|---|---|
| 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester | HIV-1 and MLV RT-associated RNase H | 3-30 | nih.govdocumentsdelivered.com |
| 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester | HIV-1 and MLV RT-associated RNase H | 3-30 | nih.govdocumentsdelivered.com |
Antioxidant Activity Studies
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Benzofuran derivatives have demonstrated notable antioxidant properties, making them a subject of interest in the development of therapeutic agents to combat oxidative damage. rsc.orgnih.govnih.gov
The antioxidant capacity of benzofuran derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. rsc.org Studies have shown that the introduction of specific substituent groups on the benzofuran ring can significantly influence the antioxidant activity. nih.gov For instance, some aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivatives have exhibited good antioxidant activity. nih.gov It has been reported that the transformation of a chroman skeleton, as seen in Vitamin E, to a benzofuran skeleton can lead to an increase in antioxidant activity. nih.gov
Table 3: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound Type | Assay | Activity | Reference(s) |
|---|---|---|---|
| Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivatives | In vitro antioxidant assays | Good antioxidant activity | nih.gov |
| Benzofuran derivatives from Dalbergia latifolia | DPPH free radical scavenging | Moderate antioxidant activity (IC50 = 96.7 ± 8.9 μM) | rsc.org |
| 1,3-Benzofuran derivatives | Not specified | EC50 values ranging from 8.27 to 10.59 mM | rsc.org |
Other Investigated Biological Activities
Beyond the primary pharmacological applications, derivatives of this compound have been the subject of investigation for other potential therapeutic activities. These explorations, while not as extensive as in other areas, highlight the versatility of the benzofuran scaffold in interacting with various biological targets. This section details the research into the analgesic, adenosine (B11128) A2A receptor antagonistic, and local anesthetic properties of these compounds.
Analgesic Properties
The benzofuran nucleus is a structural motif present in numerous compounds exhibiting a wide array of pharmacological effects, including analgesic activity. nih.gov While direct and extensive studies on the analgesic properties of this compound derivatives are not widely reported, the broader class of benzofuran derivatives has shown promise in this area. nih.govresearchgate.net For instance, research into benzofuran-pyrazole hybrids has been conducted to evaluate their potential as analgesic and anti-inflammatory agents. nih.govmdpi.com
The structural features of benzofuran derivatives can be modified to enhance their interaction with targets involved in pain pathways. The general principle involves designing molecules that can effectively modulate the activity of enzymes like cyclooxygenases (COX) or other receptors implicated in pain signaling. nih.gov For example, studies on different heterocyclic compounds, such as 5-nitro benzimidazole (B57391) derivatives, have shown that the presence of a nitro group on an aromatic ring can contribute to analgesic activity. jocpr.com This suggests a potential, though not yet fully explored, avenue for the development of analgesic agents based on the 5-nitrobenzofuran scaffold.
Further research is required to specifically synthesize and evaluate this compound derivatives for their analgesic potential and to understand their mechanism of action in pain management.
Selective Adenosine A2A Receptor Antagonism
A significant area of investigation for benzofuran derivatives has been their activity as selective antagonists of the adenosine A2A receptor. nih.govnih.gov The A2A receptor is a G-protein coupled receptor that is a key modulator in various physiological processes, and its antagonists are considered potential therapeutic agents for conditions like Parkinson's disease. nih.govmdpi.com
A series of novel benzofuran derivatives have been synthesized and evaluated for their antagonistic activity at the A2A receptor. nih.govnih.gov In these studies, modifications to the core structure have been systematically made to improve potency and pharmacokinetic profiles. For instance, replacing the ester group of a lead compound with a phenyl ring was found to enhance the pharmacokinetic profile, while modifications of the amide moiety led to increased antagonistic activity. nih.gov
From these structure-activity relationship (SAR) studies, several compounds were identified as potent in vitro A2A receptor antagonists, making them suitable candidates for further evaluation in animal models. nih.gov Further optimization of these lead compounds, such as replacing a phenyl group with a heterocyclic ring, resulted in improved aqueous solubility and pharmacokinetic properties. nih.gov One such derivative, compound 12a , demonstrated not only good oral bioavailability but also in vivo efficacy in a primate model of motor disability. nih.gov
Table 1: Investigated Benzofuran Derivatives as Adenosine A2A Receptor Antagonists
| Compound | Modifications | Activity Highlights | Reference |
|---|---|---|---|
| 13c | Modified amide moiety | Identified as a potent in vitro A2A receptor antagonist. | nih.gov |
| 13f | Modified amide moiety | Showed good in vitro potency as an A2A receptor antagonist. | nih.gov |
| 24a | Modified amide moiety | Demonstrated notable in vitro antagonistic activity at the A2A receptor. | nih.gov |
| 12a | Phenyl group replaced with a heterocyclic ring | Potent A2A antagonist with good oral bioavailability and in vivo efficacy. | nih.gov |
These findings underscore the potential of the benzofuran scaffold in the development of selective adenosine A2A receptor antagonists for the treatment of neurodegenerative disorders. nih.govnih.gov
Local Anesthetic Potential
The potential of this compound derivatives as local anesthetics is an area with limited specific investigation in the available scientific literature. Local anesthetics typically act by blocking voltage-gated sodium channels, thereby preventing the propagation of nerve impulses. nih.govmhmedical.com The general structure of a local anesthetic consists of a lipophilic aromatic group, an intermediate linkage (ester or amide), and a hydrophilic amine group. nih.gov
While various heterocyclic compounds have been explored for their local anesthetic activity, including derivatives of benzimidazole and thiazole, specific studies focusing on this compound derivatives are not prominent. nih.gov The structure-activity relationships for local anesthetics are well-defined, with factors such as lipophilicity and the nature of the substituent groups playing a crucial role in their potency and duration of action. mhmedical.comslideshare.net
Although the benzofuran moiety can serve as the lipophilic part of a potential local anesthetic molecule, further research would be necessary to synthesize derivatives with appropriate intermediate chains and hydrophilic amine groups. Subsequent pharmacological evaluation would then be required to determine if such compounds possess any significant local anesthetic activity and to understand their mechanism of action.
Structure Activity Relationship Sar and Mechanistic Elucidation
Structure-Activity Relationship (SAR) Studies
The biological activity of the 5-Nitrobenzofuran-2-carboxylic acid scaffold is highly dependent on the nature and position of various substituents. Modifications at key positions, the presence and state of the nitro group, the nature of the carboxylic acid moiety, and the introduction of other cyclic systems all play crucial roles in defining the compound's pharmacological profile.
Influence of Substituent Modifications at C-2, C-3, and C-5 Positions on Biological Activity
Substitutions at the C-2, C-3, and C-5 positions of the benzofuran (B130515) ring have a profound impact on the biological activity of the resulting derivatives. The introduction of different functional groups at these positions can modulate the compound's efficacy and selectivity.
The C-2 position is critical, often bearing the carboxylic acid group which is a key determinant for interaction with biological targets. Modifications at this position, such as esterification or amidation, directly influence the molecule's properties.
At the C-3 position, the introduction of a methyl group with a bromine atom has been shown to yield remarkable cytotoxic activity against certain leukemia cell lines. nih.gov This highlights that the specific positioning of halogens within the benzofuran ring is a critical factor for its biological effects. nih.gov
The C-5 position, where the nitro group is located in the parent compound, is another key site for modification. Studies on related benzofuran structures have shown that substitutions at this position can significantly alter the compound's activity. For instance, the presence of a N-phenethyl carboxamide at the C-5 position has been found to enhance antiproliferative activity. nih.gov Furthermore, research on cytosine analogs suggests that C-5 alkyl substituents can enhance the reactivity of adjacent base pairs in DNA towards certain carcinogens by facilitating the formation of intercalative complexes. nih.govsemanticscholar.org This suggests that the steric and electronic properties of substituents at the C-5 position of the benzofuran ring could similarly influence its interaction with biological macromolecules.
Impact of the Nitro Group's Presence and Reduction on Pharmacological Profile
The nitro group at the C-5 position is a significant contributor to the pharmacological profile of this compound. Its strong electron-withdrawing nature influences the electronic distribution across the entire molecule. svedbergopen.com The presence of nitro groups, particularly at positions that enhance their electron-withdrawing effect, can improve the antibacterial activity of related compounds. nih.gov
The biological activity of nitro compounds is often linked to the reduction of the nitro group. svedbergopen.comnih.gov This reduction can lead to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can then interact with biological macromolecules. nih.gov In some contexts, this bioactivation is essential for the therapeutic effect, particularly in the design of antiparasitic and antimicrobial agents where the resulting reactive species can cause cellular damage to the target organism. nih.govnih.gov The reduction of the nitro group can be catalyzed by various enzymes, including nitroreductases present in both mammalian cells and microorganisms. nih.gov However, the reduction of the nitro group can also lead to toxicity, as the generated intermediates can have mutagenic effects. svedbergopen.comnih.gov
Role of Carboxylic Acid and its Derivatives (Esters, Amides) in Activity
The carboxylic acid group at the C-2 position is a crucial functional group that significantly influences the properties and biological activity of this compound. This group is often a key component of a molecule's pharmacophore, the part of a molecule responsible for its biological activity, due to its ability to act as a hydrogen bond donor and acceptor. researchgate.net Its ionization at physiological pH enhances water solubility, which can be a critical factor for drug efficacy. researchgate.netwiley-vch.de
Derivatives of the carboxylic acid, such as esters and amides, play important roles in modifying the compound's profile. researchgate.netwiley-vch.de Esterification of the carboxylic acid can create prodrugs, which are inactive compounds that are converted to the active carboxylic acid in the body. wiley-vch.de This strategy can improve pharmacokinetic properties like oral bioavailability. wiley-vch.de For example, converting a carboxylic acid to its ethyl ester can significantly increase its absorption. wiley-vch.de
Amides, being relatively stable and neutral, are also important derivatives. researchgate.netwiley-vch.de They can provide a specific three-dimensional structure that is optimal for binding to a biological target, often by linking different parts of the molecule together. researchgate.netwiley-vch.de The conversion of the carboxylic acid to an amide can therefore alter the binding affinity and selectivity of the compound.
Effects of Various Heterocyclic and Aromatic Substitutions on Efficacy and Selectivity
The introduction of various heterocyclic and aromatic substituents onto the this compound core can significantly modulate its efficacy and selectivity. The nature of the furan (B31954) ring itself, being a five-membered heterocycle, influences its reactivity in electrophilic substitution reactions, which is a key consideration in the synthesis of new derivatives. researchgate.net
Studies on related benzofuran derivatives have demonstrated the impact of such substitutions. For instance, the addition of a benzofuran group to other bioactive scaffolds can lead to compounds with higher potency and cytotoxicity. nih.gov The incorporation of a fluorine atom at the 4-position of a 2-benzofuranyl group has been shown to double the potency and inhibitory activity in certain contexts. nih.gov
Furthermore, the attachment of benzene-sulfonamide moieties to the benzofuran structure has been explored to create inhibitors of specific biological pathways involved in cancer. nih.gov The type of aromatic or heterocyclic ring and its point of attachment to the benzofuran core are critical determinants of the resulting compound's biological activity.
Molecular Mechanism of Action Investigations
Understanding how this compound and its derivatives interact with biological targets at the molecular level is crucial for elucidating their mechanism of action. Research in this area has focused on their interactions with key biomolecules like DNA and enzymes.
Interactions with Biological Targets (e.g., DNA, Enzymes)
The molecular mechanism of action for many nitroaromatic compounds involves interaction with DNA. The reduction of the nitro group can generate reactive species that covalently bind to DNA, leading to nuclear damage and cell death. nih.gov This is a widely accepted mechanism for the antimicrobial activity of various nitro-containing drugs. nih.gov Furthermore, some benzofuran derivatives are designed as DNA-binding agents, where the benzofuran scaffold acts as a carrier for a DNA-alkylating group.
Enzymes are another major class of biological targets. The carboxylic acid group is known to be a key recognition element for many enzymes, particularly those that have a carboxylate-binding pocket in their active site. nih.gov This pocket often contains positively charged amino acid residues that can form hydrogen bonds with the carboxylate group of the ligand. nih.gov Therefore, the carboxylic acid of this compound can play a crucial role in anchoring the molecule to the active site of a target enzyme. The nitro group can also contribute to binding by forming interactions with specific amino acids like threonine and glutamine due to its electron-rich nature. nih.gov
Table 1: Summary of Structure-Activity Relationship Findings
| Position/Group | Modification | Effect on Biological Activity |
|---|---|---|
| C-3 | Bromination of methyl group | Remarkable cytotoxic activity against certain leukemia cells. nih.gov |
| C-5 | N-phenethyl carboxamide | Enhanced antiproliferative activity. nih.gov |
| Nitro Group | Presence | Influences electronic distribution and can enhance antibacterial activity. svedbergopen.comnih.gov |
| Nitro Group | Reduction | Forms reactive intermediates that can interact with biomolecules, crucial for antiparasitic/antimicrobial activity but can also lead to toxicity. svedbergopen.comnih.govnih.gov |
| Carboxylic Acid | Presence | Key for hydrogen bonding and water solubility. researchgate.netwiley-vch.de |
| Carboxylic Acid | Esterification | Can create prodrugs with improved bioavailability. wiley-vch.de |
| Carboxylic Acid | Amidation | Can provide optimal 3D scaffold for target binding. researchgate.netwiley-vch.de |
| Heterocyclic/Aromatic | Addition of benzofuran group | Can increase potency and cytotoxicity. nih.gov |
| Heterocyclic/Aromatic | Fluorination of benzofuranyl | Can double potency and inhibitory activity. nih.gov |
Enzyme Inhibition Profiles (e.g., DNA gyrase, RNase H, COX-2)
The inhibitory activity of this compound and its structural analogs has been investigated against several key enzymes. The primary focus of existing research has been on the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function, with limited information available regarding its effects on DNA gyrase or cyclooxygenase-2 (COX-2).
Ribonuclease H (RNase H) Inhibition
The RNase H activity of HIV-1 reverse transcriptase is a critical target for the development of new antiretroviral drugs. nih.gov Screening of chemical libraries identified the 5-nitro-furan-2-carboxylic acid scaffold as a novel inhibitor of this enzyme. nih.govnih.gov Subsequent studies on derivatives built upon this core structure have elucidated key structure-activity relationships.
It was discovered that the 5-nitro-furan-2-carboxylic moiety is a crucial scaffold for RNase H inhibition. nih.gov Modifications to this part of the molecule typically lead to a significant decrease in inhibitory power. nih.gov In contrast, modifications to other parts of the molecules, such as the ester-linked carbamoylmethyl group, can be made to improve potency and other properties. nih.govnih.gov For instance, certain derivatives of 5-nitro-furan-2-carboxylic acid showed an 18-fold improvement in RNase H inhibitory potency compared to the original hit compound from the library screening. nih.gov
The proposed mechanism of inhibition involves the coordination of the three oxygen atoms from the nitro and carboxylic acid groups with two divalent metal ions present in the catalytic center of the RNase H enzyme. nih.govnih.gov An in-silico docking simulation further suggested that the conserved His539 residue in the enzyme's active site is also involved in the interaction. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester | HIV-1 RT-associated RNase H | 3-30 | nih.gov |
| 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester | HIV-1 RT-associated RNase H | 3-30 | nih.gov |
DNA Gyrase and COX-2 Inhibition
Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov While various benzofuran derivatives have been explored as potential DNA gyrase inhibitors, current research does not provide a direct link or specific inhibition data for this compound against this enzyme. nih.gov Similarly, there is a lack of available scientific literature detailing the inhibitory activity of this compound against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. nih.gov
Correlation Between Nitro Group Reduction and Antituberculosis Activity
The antitubercular activity of nitroaromatic compounds, including derivatives of this compound, is intrinsically linked to the presence and metabolic reduction of the nitro group. nih.govcuni.cz These compounds function as prodrugs that require bioactivation within the mycobacterial cell to exert their cytotoxic effects. nih.gov
Studies on analogous nitroaromatic compounds, such as 5-nitrothiophenes and 3,5-dinitrobenzylsulfanyl derivatives, have established that the nitro group is essential for their potent antimycobacterial activity. nih.govcuni.cz Research has shown that replacing the nitro group with other electron-withdrawing groups, such as trifluoromethyl, or with an amino group, results in a significant loss of antitubercular efficacy. cuni.cz This underscores that the specific chemistry of the nitro group, rather than just its electron-withdrawing nature, is critical for the mechanism of action.
The activation process involves the enzymatic reduction of the nitro group. This bio-reductive activation is a prerequisite for the generation of the ultimate toxic species responsible for killing the bacteria. nih.govcuni.cz Therefore, a direct correlation exists: the ability of the compound's nitro group to be reduced by specific mycobacterial enzymes dictates its potency as an antituberculosis agent.
Proposed Cellular and Molecular Pathways of Action
The mechanism of action for nitroaromatic antitubercular agents like this compound is proposed to be multifactorial, stemming from the reductive activation of the nitro group. nih.gov
The primary pathway for antituberculosis activity involves the activation of the prodrug by a deazaflavin (F₄₂₀)-dependent nitroreductase enzyme (Ddn) found in Mycobacterium tuberculosis. nih.gov Mutants of M. tuberculosis that are unable to produce the necessary F₄₂₀ cofactor are resistant to this class of drugs. nih.gov The enzymatic reduction of the nitro group is believed to generate reactive nitrogen species, most notably nitric oxide (NO). nih.gov This release of NO within the bacterial cell leads to broad, non-specific cytotoxic effects that kill the mycobacteria, a mechanism that is effective against both replicating and non-replicating (persistent) forms of the bacteria. nih.gov
Resistance to these compounds can arise from mutations in the genes responsible for the biosynthesis of the F₄₂₀ cofactor (such as fbiA, fbiB, and fbiC) or, less frequently, in the gene for the Ddn nitroreductase itself. nih.gov
In the context of RNase H inhibition, a different molecular pathway is proposed. The activity is not dependent on reductive activation but rather on the specific structural arrangement of the nitro-furan-carboxylic scaffold. nih.gov This moiety is thought to act as a chelator, binding to the two essential divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's catalytic active site, thereby inhibiting its function. nih.govnih.gov
Computational and Theoretical Studies in Chemical Biology
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for understanding how a ligand, such as 5-Nitrobenzofuran-2-carboxylic acid, might interact with a biological target, typically a protein. nih.gov The process involves predicting the binding mode and affinity, which is often quantified by a scoring function that estimates the strength of the interaction. nih.gov
While direct docking studies on this compound are not extensively detailed in the available literature, research on structurally similar compounds provides significant insights. For instance, a study on derivatives of 6'-nitrobenzofuran-2'-yl, which shares the core nitrobenzofuran scaffold, investigated their interaction with α-glucosidase, an enzyme targeted for hyperglycemia treatment. nih.gov Molecular docking simulations in this study revealed key interactions between the benzofuran (B130515) derivatives and the active site of the enzyme. nih.gov
The simulations showed that the compounds bind to important amino acid residues within the enzyme's active site. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and are responsible for the observed inhibitory activity. nih.gov The primary interactions identified were hydrogen bonds and arene-arene interactions. nih.gov Specifically, amino acid residues such as Glutamic acid 276 (Glu 276) and Aspartic acid 214 (Asp 214) were found to form hydrogen bonds, while Phenylalanine 177 (Phe 177) was involved in arene-arene (π-π) stacking interactions with the aromatic rings of the ligands. nih.gov
Table 1: Key Amino Acid Interactions for Nitrobenzofuran Derivatives with α-Glucosidase
| Interaction Type | Interacting Amino Acid Residue |
|---|---|
| Hydrogen Bonding | Glu 276, Asp 214 |
| Arene-Arene Interaction | Phe 177 |
Data sourced from a study on 6'-nitrobenzofuran-2'-yl derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a correlation between the physicochemical properties of molecules and their activities, allowing for the prediction of the potency of new, unsynthesized compounds.
In the context of benzofuran derivatives, QSAR principles are evident in studies that correlate structural modifications with changes in biological activity. nih.gov For example, in the investigation of 6'-nitrobenzofuran-2'-yl derivatives as α-glucosidase inhibitors, a clear structure-activity relationship was established. nih.gov The study synthesized twenty different derivatives and evaluated their inhibitory activities. nih.gov
The findings demonstrated that the presence of specific functional groups significantly influenced the inhibitory potency. nih.gov Derivatives containing hydroxyl (-OH) and various halogen (e.g., -Cl, -Br) substituents on the aryl ring were found to be substantially more active than the standard drug, acarbose. nih.gov These compounds exhibited IC50 values (a measure of inhibitory concentration) that were five to seventy times lower than that of acarbose, indicating much higher potency. nih.gov This type of analysis, which directly links structural features to a quantitative measure of activity, is the foundation of QSAR modeling and is instrumental in guiding the design of more effective therapeutic agents. nih.gov
Table 2: Structure-Activity Relationship for α-Glucosidase Inhibition by Nitrobenzofuran Derivatives
| Structural Feature | Effect on Activity (IC50) | Potency Compared to Acarbose (IC50 ≈ 856 µM) |
|---|---|---|
| Hydroxyl and Halogen Substituents | Lower IC50 values (12.75 µM - 162.05 µM) | 5 to 70-fold more active |
Data sourced from a study on 6'-nitrobenzofuran-2'-yl derivatives. nih.gov
In Silico Prediction of Pharmacokinetic Properties and Drug-likeness
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Drug-likeness is another critical concept, often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Computational tools can predict a wide range of properties to build a pharmacokinetic profile. nih.gov These predictions, though requiring experimental validation, are invaluable for prioritizing candidates. nih.gov
Table 3: Common In Silico Pharmacokinetic and Drug-likeness Parameters
| Parameter | Significance in Drug Discovery | Typical Predicted Value/Range for Drug-like Molecules |
|---|---|---|
| Molecular Weight | Affects size and diffusion; lower weight is often better. | < 500 g/mol |
| logP (Lipophilicity) | Influences solubility, permeability, and metabolism. | < 5 |
| Hydrogen Bond Donors | Affects solubility and membrane permeability. | < 5 |
| Hydrogen Bond Acceptors | Affects solubility and membrane permeability. | < 10 |
| Caco-2 Permeability | Predicts absorption across the intestinal wall. | High |
| Blood-Brain Barrier (BBB) Penetration | Indicates if a compound can enter the central nervous system. | Varies based on therapeutic target |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts involvement in drug efflux, affecting bioavailability. | Non-substrate/Non-inhibitor is often preferred |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time at an atomic level. nih.govnih.gov This technique is used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex, complementing the static picture provided by molecular docking. nih.gov
A key aspect of the conformational analysis of this compound is the orientation of the carboxylic acid group. Carboxylic acids can exist in two primary planar conformations: syn and anti. nih.gov The syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is generally considered to be more stable in the gas phase. nih.gov However, the relative stability can be significantly influenced by the surrounding environment, such as a solvent or a protein's binding pocket. nih.gov Studies on other carboxylic acids have shown that explicit solvent interactions can stabilize the anti conformation, sometimes even making it the lower free energy state in solution due to more favorable interactions with water molecules. nih.gov
When applied to a ligand-protein complex, MD simulations can verify the stability of the binding pose predicted by docking. nih.gov The simulation tracks the movements of the ligand within the binding site and the corresponding conformational changes in the protein. A stable binding mode is characterized by the ligand maintaining its key interactions with the protein's active site residues throughout the simulation. nih.gov This analysis provides a more dynamic and realistic understanding of the binding event than docking alone. nih.gov
Table 4: Conformational States of the Carboxylic Acid Group
| Conformation | O=C–O–H Dihedral Angle | Relative Stability in Vacuum | Influence of Aqueous Solvent |
|---|---|---|---|
| Syn | ~0° | Generally more stable | Can become less stable |
| Anti | ~180° | Generally less stable | Can be significantly stabilized by hydrogen bonding with water |
Information based on general studies of carboxylic acid conformations. nih.gov
Advanced Applications and Emerging Research Directions
Strategic Use in Pharmaceutical Lead Compound Identification and Optimization
5-Nitrobenzofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of new pharmaceutical agents. chemimpex.com Its structure is a key component in the development of nitro-containing compounds that exhibit biological activity. chemimpex.com The process of lead compound identification and optimization is a critical stage in drug discovery, focusing on refining molecules to improve their efficacy, selectivity, and pharmacokinetic properties. danaher.comupmbiomedicals.com
The benzofuran-2-carboxylic acid scaffold is a recognized pharmacophore, and the addition of the 5-nitro group provides a key site for chemical modification. Researchers have utilized this compound as a starting reactant for the synthesis of a variety of potential therapeutic agents, including:
Antitumor Agents: It is used in the preparation of benzoheterocyclic analogs of tallimustine, which are investigated for their antitumor properties. sigmaaldrich.comsigmaaldrich.com It also serves as an intermediate in the development of broader anti-cancer agents. chemimpex.com
Antibacterial Agents: The compound is a reactant for creating nitazoxanide-based analogs, which have been evaluated for their antibacterial activity. sigmaaldrich.comsigmaaldrich.com
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: It is used in the preparation of MCHR1 antagonists, which are targets for obesity and anxiety disorders. sigmaaldrich.comsigmaaldrich.com
Anti-inflammatory Agents: The compound is noted as a key intermediate in the development of various pharmaceuticals, including those with anti-inflammatory potential. chemimpex.com
Furthermore, the broader benzofuran-2-carboxylic acid framework has been identified as a potent mimic for phosphotyrosine (pTyr), leading to the design of new inhibitors for Lymphoid-tyrosine phosphatase (LYP), a key target in cancer immunotherapy. nih.gov Studies on related 5-nitro-furan derivatives have also shown them to be potent lead compounds for developing novel antiretroviral drugs by inhibiting HIV-1 RNase H activity. nih.gov This highlights the strategic value of the core structure in generating diverse lead compounds for drug discovery. nih.govnih.gov
| Parameter | Description | Source(s) |
| Role in Drug Discovery | A key intermediate and building block for synthesizing biologically active compounds. | chemimpex.com |
| Therapeutic Areas | Antitumor, antibacterial, anti-inflammatory, MCHR1 antagonists. | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Mechanism of Utility | Serves as a versatile scaffold for chemical modification and development of lead compounds. | sigmaaldrich.comnih.gov |
Application in Analytical Chemistry Methodologies for Metal Ion Detection
In the field of analytical chemistry, this compound is used as a reagent in methods designed to detect and quantify specific metal ions. chemimpex.com The principle behind this application lies in the inherent characteristics of the benzofuran (B130515) moiety. chemisgroup.usresearchgate.net The benzofuran structure is an electron-rich, highly conjugated system, which makes it an effective platform for interacting with electron-deficient metal ions. chemisgroup.us
While research specifically detailing the metal ion sensing of this compound itself is limited, derivatives of the core benzofuran structure have been successfully developed as fluorescent chemosensors. chemisgroup.usresearchgate.net These sensors operate through the interaction between the functional groups on the benzofuran probe and the empty orbitals of metal ions, leading to a detectable change in fluorescence. researchgate.net
Notable research findings for related compounds include:
Palladium (Pd²⁺) Detection: Benzofuran-2-boronic acid, a related compound, has been explored as an effective chemosensor for palladium ions, exhibiting a "turn-on" fluorescent response with high selectivity and a low detection limit. chemisgroup.usresearchgate.net
Iron (Fe³⁺) Detection: A benzofuran-β-alaninamide based chemosensor was designed for the selective detection of iron ions, showing a "turn-on" fluorescence enhancement. researchgate.net Another derivative, a benzofuran glycinamide (B1583983) chemosensor, demonstrated an "on-off" fluorescent response to Fe³⁺. researchgate.net
Silver (Ag⁺) and Copper (Cu²⁺) Detection: Other benzofuran-based fluorescent sensors have shown responses to metal ions such as silver and copper. chemisgroup.usresearchgate.net
These examples demonstrate the utility of the benzofuran scaffold in creating selective and sensitive analytical tools for environmental and clinical testing. chemimpex.comchemisgroup.usresearchgate.net
Integration into Materials Science for Novel Polymer and Coating Formulations
The applications of this compound extend into materials science, where it can be incorporated into polymers to impart specific, desirable properties. chemimpex.com The compound's distinct nitro group contributes to its reactivity, making it a candidate for polymerization reactions and the synthesis of novel materials. chemimpex.com
Development of Fluorescent Probes for Real-Time Biological Imaging
The benzofuran moiety is inherently fluorescent due to its highly conjugated and electron-rich system, making it an excellent candidate for the development of fluorescent probes. chemisgroup.usresearchgate.net These probes are powerful tools in chemical biology for visualizing and tracking biological processes in real time within living systems. nih.gov
While specific biological imaging probes based on this compound are not widely documented, the strategy for their design can be inferred from related compounds. For instance, 2-fluoro-5-nitrobenzoic acid, a structurally similar building block, is used to synthesize "turn-on" fluorescent probes. ossila.com In this design, the compound is linked to a fluorescent dye, quenching its fluorescence. ossila.com A specific biological molecule or activity, such as an enzyme or a nucleophile, can then cleave this linkage, releasing the dye and "turning on" a strong fluorescent signal that can be detected by microscopy. ossila.com
This same principle could be applied to this compound. By modifying the carboxylic acid group, it can be attached to various reporter molecules to create probes that are initially non-fluorescent but become activated upon interaction with a specific biological target. Such probes could be engineered for high selectivity and sensitivity, enabling applications in monitoring enzyme activity or detecting specific biomolecules within living cells and organisms. nih.govresearchgate.net
Future Perspectives in Drug Discovery, Chemical Biology, and Synthetic Chemistry
The versatility of this compound positions it as a compound with significant future potential across several scientific domains.
Drug Discovery: Its established role as a scaffold for antitumor and antibacterial agents provides a strong foundation for future work. chemimpex.comsigmaaldrich.comsigmaaldrich.com The success of related benzofuran and nitrofuran derivatives in developing inhibitors for cancer immunotherapy and antiretroviral targets suggests that libraries based on the this compound core could yield novel lead compounds for a wide range of diseases. nih.govnih.gov Its utility as a building block allows researchers to continue exploring new synthetic pathways for drug development. chemimpex.com
Chemical Biology: The fluorescent properties of the benzofuran core are ripe for further exploitation. chemisgroup.usresearchgate.net Future research will likely focus on designing and synthesizing sophisticated probes for the selective detection of biologically important metal ions and other small molecules. There is significant potential in creating advanced "turn-on" or ratiometric fluorescent probes for real-time imaging, which would serve as powerful tools to unravel the complex molecular mechanisms underlying physiological and pathological processes. nih.govossila.com
Synthetic Chemistry: As a reactive intermediate, this compound remains a valuable tool for synthetic chemists. chemimpex.com The presence of the nitro group and the carboxylic acid allows for a wide range of chemical transformations, enabling the construction of complex organic molecules. chemimpex.com Future work will likely involve using this compound to generate diverse chemical libraries for high-throughput screening and to develop novel synthetic methodologies for creating complex heterocyclic systems.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-Nitrobenzofuran-2-carboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves nitration of benzofuran-2-carboxylic acid precursors. For example, nitration can be performed using mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
- Key Data :
| Route | Reagents | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Direct nitration | HNO₃/H₂SO₄ | 65–75 | >95% | |
| Multi-step synthesis | KNO₃, H₂SO₄ | 80 | >98% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitro group deshielding effects) and confirms carboxylic acid proton (~12–14 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
- LC-MS : Confirms molecular ion ([M-H]⁻ at m/z 222.02) and fragmentation patterns .
Q. What are the typical applications of this compound in medicinal chemistry research?
- Methodological Answer : The nitro group enhances electrophilicity, making it a precursor for pharmacologically active derivatives (e.g., kinase inhibitors or antimicrobial agents). The carboxylic acid moiety allows conjugation with amines via EDC/NHS coupling .
Advanced Research Questions
Q. How can substituent effects influence the reactivity and regioselectivity in the synthesis of nitro-substituted benzofuran carboxylic acids?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) at the 5-position can direct nitration to the 4-position via meta-directing effects. Computational studies (DFT) predict charge distribution, guiding synthetic design. For example, steric hindrance from bulky substituents may reduce yields by 10–15% .
Q. What strategies can mitigate competing side reactions during the nitration of benzofuran-2-carboxylic acid derivatives?
- Methodological Answer :
- Temperature Control : Slow addition of nitrating agents at <5°C minimizes di-nitration.
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Protecting Groups : Temporarily esterify the carboxylic acid to prevent sulfonation .
Q. How can computational chemistry be applied to predict the electronic effects of the nitro group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group resonance effects, predicting electrophilic attack sites. Molecular electrostatic potential (MEP) maps show electron-deficient regions, correlating with experimental nitration regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
